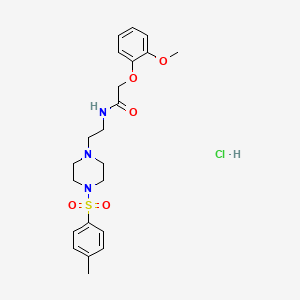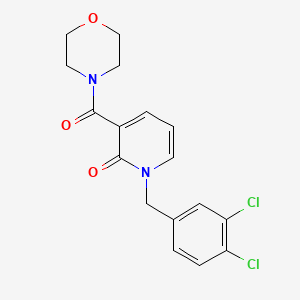
1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a common structure in many pharmaceutical drugs due to its ability to bind to various biological targets. The molecule also contains a morpholinocarbonyl group and a 3,4-dichlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3,4-dichlorobenzyl group would likely add significant steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyridinone ring and the dichlorobenzyl group. The morpholinocarbonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the dichlorobenzyl group could potentially increase the compound’s lipophilicity .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research into the applications of 1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone primarily involves its synthesis and utility in heterocyclic chemistry. One notable method is the novel one-pot access to pyridines and tetrahydroquinolines through a four-component process involving an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, a cyclic N-morpholino alkene, and ammonium chloride. This process emphasizes the versatility of pyridine derivatives in pharmaceutical chemistry and natural product synthesis (Yehia, Polborn, & Müller, 2002).
Another study explores the reactivity of heterocyclic enaminonitriles, demonstrating the potential of 1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone derivatives in generating various biologically active compounds through reactions with dichlorocarbene. This research underlines the compound's role in developing new chemical entities with potential pharmacological applications (Yamagata, Takaki, & Yamazaki, 1992).
Biological Activity and Pharmaceutical Chemistry
A significant area of interest is the synthesis of pyridine derivatives for their insecticidal properties. For instance, compounds structurally related to 1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone have shown remarkable insecticidal activity, highlighting the potential for developing new pesticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Furthermore, the compound's intermediates have been used in synthesizing novel enaminones, which were evaluated for their anticonvulsant activity. This exploration into the compound's applications in neurology suggests promising avenues for the development of new anticonvulsant medications (Edafiogho et al., 1992).
Material Science and Analytical Chemistry
In material science, the crystal structure and physicochemical properties of compounds related to 1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone have been investigated. Studies on powder X-ray diffraction patterns contribute to understanding the solid-state chemistry and potential applications in material synthesis and design (Wang et al., 2015).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(morpholine-4-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-14-4-3-12(10-15(14)19)11-21-5-1-2-13(17(21)23)16(22)20-6-8-24-9-7-20/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTSKQJHCFWJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2688944.png)
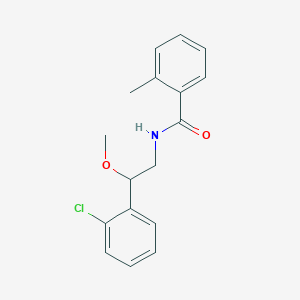
![7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2688947.png)
![Ethyl 4-cyano-5-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2688948.png)
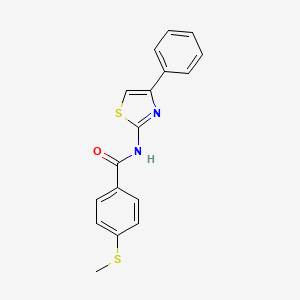
![N-(6-bromo-4-methylbenzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2688950.png)

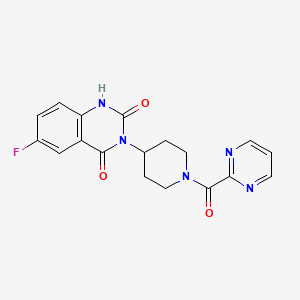
![Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B2688957.png)
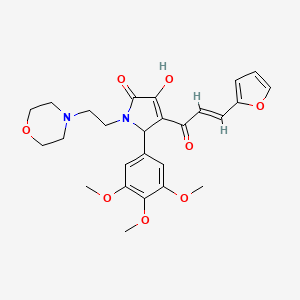
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2688962.png)
![[5-Acetamido-3,4-diacetyloxy-6-[2-(6-ethoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethoxy]oxan-2-yl]methyl acetate](/img/structure/B2688963.png)

